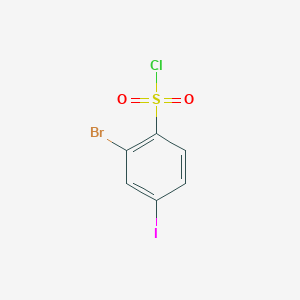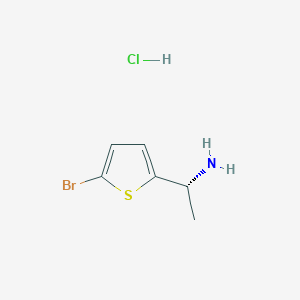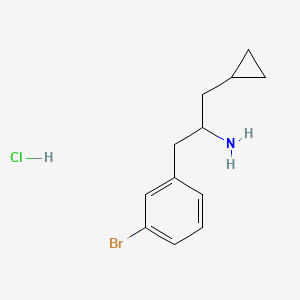
2-Bromo-4-iodobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-iodobenzene-1-sulfonyl chloride, also known as BIS, is a chemical compound that belongs to the class of aryl sulfonate halides. It has a molecular weight of 381.42 . The IUPAC name for this compound is 2-bromo-4-iodobenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrClIO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H . This indicates that the compound consists of a benzene ring with bromo, iodo, and sulfonyl chloride substituents.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that aryl iodides are generally more reactive than aryl bromides in the Sonogashira coupling . This suggests that the iodine end of this compound could be selectively coupled to a terminal acetylene while leaving the bromine end unreacted.Scientific Research Applications
Chromogenic Reagent Development
2-Bromo-4-iodobenzene-1-sulfonyl chloride has been utilized in the synthesis of chromogenic reagents. For instance, Meng Shuang (2002) developed a chromogenic reagent, 4-bromo-2-sulfo-benzenediazoaminoazobenzene (BSDAA), and applied it to the spectrophotometric determination of microamounts of cadmium(II) in wastewater, demonstrating its utility in environmental monitoring and analytical chemistry (Shuang, 2002).
Stereochemistry in Organic Synthesis
The compound has been employed in studies exploring stereochemistry in organic synthesis. Mikołajczyk et al. (1994) described the stereochemical control in the α-chlorination of α-phosphoryl sulfoxides using iodobenzene dichloride and sulfuryl chloride, highlighting its role in understanding reaction mechanisms and stereochemical outcomes (Mikołajczyk et al., 1994).
Spectroscopic Studies
Arivazhagan, Prabhakaran, and Gayathri (2011) conducted spectroscopic studies on P-Iodobenzene sulfonyl chloride (P-IBSC), examining its molecular structure and vibrational spectra. This research is significant in chemical spectroscopy, contributing to a deeper understanding of the chemical and physical properties of sulfonyl chloride derivatives (Arivazhagan, Prabhakaran, & Gayathri, 2011).
Protein Analysis
The compound has also been applied in biochemistry for protein analysis. Oratz, Burks, and Rothschild (1966) used p-iodobenzene [35S]sulfonyl (pipsyl) chloride to determine free ε-amino groups in proteins, providing a method to understand protein structure and interactions (Oratz, Burks, & Rothschild, 1966).
Electrode Development in Analytical Chemistry
In analytical chemistry, Vytras et al. (1984) developed an organic cation-selective indicator electrode using derivatives of this compound for potentiometric titrations, underscoring its importance in the development of analytical tools (Vytras, Kalous, Kalábová, & Remeš, 1984).
Synthesis of Novel Compounds
Additionally, the compound is utilized in the synthesis of various novel compounds. For example, Quartara et al. (2006) studied the solvent-dependent radical bromination of aromatic sulfonyl chlorides, which is crucial for developing new pharmaceuticals and materials (Quartara et al., 2006).
Future Directions
While specific future directions for 2-Bromo-4-iodobenzene-1-sulfonyl chloride are not mentioned in the available resources, it’s worth noting that similar compounds have been used in the synthesis of tetrasubstituted alkenes . This suggests potential applications in organic synthesis and the development of new materials.
Mechanism of Action
Target of Action
It is known that sulfonyl chloride compounds often act as electrophiles in chemical reactions .
Mode of Action
2-Bromo-4-iodobenzene-1-sulfonyl chloride is likely to interact with its targets through electrophilic substitution reactions . The compound’s bromo and iodo groups can participate in various coupling reactions . The sulfonyl chloride group is highly reactive and can form sulfonamides and sulfonic esters .
Biochemical Pathways
The compound’s reactivity suggests it could be involved in a variety of biochemical transformations, particularly those involving nucleophilic substitution reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH and temperature of its environment . Additionally, the compound should be stored in a dark place, sealed in dry, and at room temperature to maintain its stability .
Properties
IUPAC Name |
2-bromo-4-iodobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClIO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYBINNRXRHAMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClIO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261648-87-6 |
Source


|
| Record name | 2-bromo-4-iodobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)

![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)


![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)


